molecular formula C7H6FNO B2548484 3-Fluorobenzaldoxime CAS No. 458-02-6

3-Fluorobenzaldoxime

Cat. No. B2548484
CAS RN: 458-02-6
M. Wt: 139.129
InChI Key: ZFFMHBULJWGCKI-UHFFFAOYSA-N
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Description

3-Fluorobenzaldoxime is a chemical compound used primarily for research and development . It is also known as 3-fluorobenzaldehyde oxime .


Synthesis Analysis

The synthesis of 3-Fluorobenzaldoxime involves the reaction of 3-Fluorobenzaldehyde . A detailed procedure for the synthesis of 3-Fluorobenzaldoxime can be found in a study that discusses the biocatalysis of industrial aromatic nitriles .


Molecular Structure Analysis

The molecular structure of 3-Fluorobenzaldoxime can be analyzed using various techniques such as mass spectrometry . The structure can also be studied through molecular dynamics simulations .


Chemical Reactions Analysis

The chemical reactions involving 3-Fluorobenzaldoxime can be studied using various methods. For instance, a study discusses the use of aldoxime dehydratase in the transformation of 3-Fluorobenzaldoxime .

Scientific Research Applications

  • Fluorescent Probes and Imaging Agents 3-Fluorobenzaldoxime can serve as a fluorescent probe due to its unique chemical structure. Researchers use it to label specific molecules or cellular structures for imaging studies. Its fluorescence properties allow visualization of biological processes, such as protein localization, cell tracking, and organelle dynamics.
  • Organic Synthesis and Medicinal Chemistry Chemists employ 3-Fluorobenzaldoxime as a building block in organic synthesis. It participates in reactions to create more complex molecules. Its fluorine substitution can enhance the stability and bioavailability of drug candidates. Medicinal chemists explore its potential in designing novel pharmaceuticals.
  • Catalysis and Transition Metal Complexes Transition metal complexes containing 3-Fluorobenzaldoxime exhibit interesting catalytic properties. These complexes can activate small molecules, such as hydrogen or carbon monoxide, leading to valuable transformations. Researchers investigate their applications in green chemistry and sustainable processes.
  • Materials Science and Polymer Chemistry Incorporating 3-Fluorobenzaldoxime into polymer chains can modify material properties. Fluorinated polymers are known for their chemical resistance, thermal stability, and low surface energy. Researchers explore its use in creating specialty materials, coatings, and membranes.
  • Biochemical Assays and Enzyme Inhibition Studies Scientists utilize 3-Fluorobenzaldoxime to develop assays for enzyme activity. It can react with specific enzymes, forming stable adducts. By measuring the rate of this reaction, researchers gain insights into enzyme kinetics and inhibition mechanisms.
  • Photopharmacology and Light-Controlled Reactions

    • The fluorine atom in 3-Fluorobenzaldoxime can be harnessed for photopharmacology. Researchers design compounds that undergo light-induced reactions upon fluorine activation. These photoresponsive molecules allow precise spatiotemporal control in biological systems .

Safety and Hazards

3-Fluorobenzaldoxime is classified as Acute toxicity - Category 2, Oral and Eye irritation, Category 2 . It is advised to handle this compound with appropriate safety measures .

properties

IUPAC Name

(NE)-N-[(3-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFMHBULJWGCKI-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzaldoxime

CAS RN

458-02-6
Record name 3-Fluorobenzaldehyde oxime
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